molecular formula C21H18N2O3S B2680996 (Z)-ethyl 2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetate CAS No. 488101-25-3

(Z)-ethyl 2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetate

Cat. No.: B2680996
CAS No.: 488101-25-3
M. Wt: 378.45
InChI Key: ZBWNUQXRRTXLDD-JZJYNLBNSA-N
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Description

(Z)-ethyl 2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetate is a synthetic organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a cyano group, and ester functionalities. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetate typically involves a multi-step process. One common method includes the condensation of ethyl cyanoacetate with benzylidene derivatives in the presence of a base, followed by cyclization to form the thiazolidinone ring. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can lead to a wide range of functionalized thiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound has shown potential as a bioactive molecule. Studies have investigated its interactions with biological targets, such as enzymes and receptors, to understand its potential therapeutic applications.

Medicine

In medicine, this compound is being explored for its potential pharmacological properties. Preliminary research suggests it may have anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone ring structure and are known for their antidiabetic properties.

    Cyanoacetates: Compounds with the cyanoacetate group are used in various chemical syntheses and have diverse applications.

    Benzylidene Derivatives: These compounds contain the benzylidene group and are used in the synthesis of various organic molecules.

Uniqueness

(Z)-ethyl 2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

ethyl (2Z)-2-(5-benzyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)-2-cyanoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-2-26-21(25)17(14-22)20-23(16-11-7-4-8-12-16)19(24)18(27-20)13-15-9-5-3-6-10-15/h3-12,18H,2,13H2,1H3/b20-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWNUQXRRTXLDD-JZJYNLBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1N(C(=O)C(S1)CC2=CC=CC=C2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC=CC=C2)C3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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